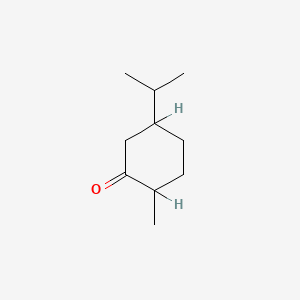

カルボメントン

概要

説明

Tetrahydrocarvone is a p-menthane monoterpenoid.

Cyclohexanone, 2-methyl-5-(1-methylethyl)- is a natural product found in Mentha longifolia, Echinacea pallida, and other organisms with data available.

科学的研究の応用

医薬品研究

カルボメントンは、医薬品への応用における潜在的な用途について研究されてきました。例えば、抗菌特性を持つ化合物であるカルバクロールの選択的生成について、担持Pd触媒上で検討されてきました。 このプロセスは、薬効を持つ化合物をより効率的に生成する方法につながる可能性があります .

生物活性

研究によると、カルボメントンは、カルボンやカルボタナセトンなどの関連化合物と共に、特定の微生物や植物によって合成され、メチルエリトリトールリン酸経路における存在により生物活性を有する可能性があります .

触媒作用

カルボメントンは、不均一触媒による水素化反応の基質として用いられてきました。 研究によると、Rh触媒を用いると、カルボメントン異性体を高い選択性で選択的に生成できることが示されています .

立体化学的研究

この化合物は、その立体配座特性を理解するための立体化学的研究の対象となっています。 このような研究は、特定の所望の効果を持つ新しい化学物質の開発にとって重要です .

合成経路

カルボメントンの生合成経路を理解することは、合成生物学とバイオテクノロジーの進歩につながる可能性があり、この化合物とその誘導体の工学的な生産を可能にする可能性があります .

特性

CAS番号 |

499-70-7 |

|---|---|

分子式 |

C10H18O |

分子量 |

154.25 g/mol |

IUPAC名 |

(2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 |

InChIキー |

GCRTVIUGJCJVDD-RKDXNWHRSA-N |

SMILES |

CC1CCC(CC1=O)C(C)C |

異性体SMILES |

C[C@@H]1CC[C@H](CC1=O)C(C)C |

正規SMILES |

CC1CCC(CC1=O)C(C)C |

密度 |

0.898-0.908 (20°) |

Key on ui other cas no. |

5206-83-7 499-70-7 |

物理的記述 |

clear, colourless liquid |

ピクトグラム |

Irritant |

製品の起源 |

United States |

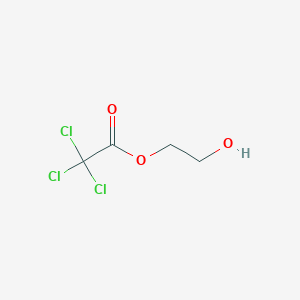

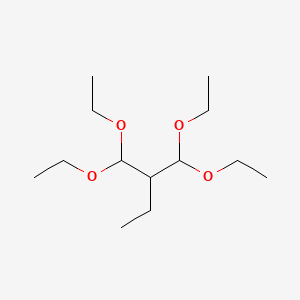

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of carvomenthone?

A1: Carvomenthone has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q2: What spectroscopic techniques are used to characterize carvomenthone?

A2: Various spectroscopic techniques are employed, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , , , , , , ]

Q3: What information can be obtained from the 13C NMR spectrum of carvomenthone in the presence of chiral lanthanide shift reagents?

A3: The presence of chiral lanthanide shift reagents like Yb(hfc)3 in the 13C NMR experiment induces splitting of signals, enabling the differentiation of carvomenthone enantiomers. The extent of this splitting, known as the lanthanide-induced shift (LIS), reveals distinct patterns for carvomenthone compared to similar compounds like menthone. [] This technique is particularly useful for analyzing mixtures of p-menthane derivatives.

Q4: How is carvomenthone utilized in organic synthesis?

A4: Carvomenthone serves as a valuable starting material in the synthesis of various complex molecules, particularly sesquiterpenoids like copacamphene and cyclocopacamphene. [] Its structure allows for the introduction of diverse functional groups, making it a versatile building block.

Q5: Can you elaborate on the stereoselective synthesis of copa and ylango sesquiterpenoids using carvomenthone?

A5: Starting from (+)-carvomenthone, a series of reactions including conversion to the n-butylthiomethylene derivative, alkylation, and intramolecular Claisen condensation leads to the stereoselective formation of (−)-(1S,4S,5R,7R)-1,7-dimethyl-4-isopropylbicyclo[3.2.1]octa-6,8-dione. [] This compound serves as a key intermediate in the synthesis of copa sesquiterpenoids. A different synthetic route utilizing carvomenthone derivatives provides access to the (+)-(1R,4S,5S,7S)-1,7-dimethyl-4-isopropylbicyclo[3.2.1]octa-6,8-dione, which is a precursor for ylango sesquiterpenoids.

Q6: How does carvomenthone behave in hydrogenation reactions?

A6: Carvomenthone can be formed through the hydrogenation of carvone, another monoterpene. [, , ] The reaction pathway and selectivity depend on the catalyst used and reaction conditions.

Q7: What is the role of carvomenthone in studies of oxidoreduction in plant cells?

A7: Researchers have investigated the ability of cultured Nicotiana tabacum cells to reduce (−)-carvomenthone. [, ] By monitoring the 13C NMR chemical shift of the carbonyl carbon in carvomenthone over time, they can study the kinetics and mechanism of this bioreduction process.

Q8: What are the applications of carvomenthone-based polyols?

A8: Polyols synthesized from lactones derived from carvomenthone are promising renewable materials for polyurethane production. [] These polyurethanes, formulated with diisocyanates, exhibit desirable thermal and mechanical properties, making them suitable for applications such as rigid or flexible foams.

Q9: How do structural modifications of carvomenthone affect its reactivity in imine alkylation reactions?

A10: The presence of substituents on the carvomenthone ring can significantly impact the diastereoselectivity of alkylation reactions involving carvomenthone-derived imines. [] Larger substituents tend to decrease diastereomeric excess, highlighting the role of steric hindrance in these reactions.

Q10: What is known about the toxicity of carvomenthone?

A11: While carvomenthone is generally considered safe for use in flavorings and fragrances, research on its potential toxicity is limited. [] Further studies are needed to thoroughly assess its safety profile, including potential long-term effects.

Q11: What is the environmental fate of carvomenthone?

A12: Limited information is available on the environmental degradation and impact of carvomenthone. [] Further research is crucial to understand its persistence, bioaccumulation potential, and effects on ecosystems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Iodo-3-methoxybenzo[b]thiophene](/img/structure/B1626043.png)

![7-Ethyl-4-oxo-2-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1626045.png)

![5-Bromo-4,7-dihydro-[1,3]dioxepine](/img/structure/B1626047.png)

![3-Methyl-3H-imidazo[4,5-C]pyridine](/img/structure/B1626050.png)

![3-Methyl-5-nitrobenzo[d]isoxazole](/img/structure/B1626061.png)